![molecular formula C9H8BrN3 B1445741 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine CAS No. 1379323-54-2](/img/structure/B1445741.png)
6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine
Overview
Description
“6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C9H8BrN3 . It is used for research and development .
Molecular Structure Analysis
The InChI code for “6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine” is 1S/C9H8BrN3/c10-7-3-11-9-8(6-1-2-6)4-12-13(9)5-7/h3-6H,1-2H2
. This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
“6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine” is a powder that should be stored at room temperature . Its molecular weight is 238.08 .
Scientific Research Applications
Fluorescent Probes for Biological Imaging
6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine: has been identified as a strategic compound for optical applications due to its tunable photophysical properties . These properties make it suitable for use as a fluorescent probe in biological imaging, allowing researchers to track and visualize dynamic intracellular processes with high specificity and sensitivity.
Chemosensors
The compound’s ability to act as a chelating agent makes it valuable in the development of chemosensors . Chemosensors containing this pyrazolopyrimidine can be used for detecting ions or molecules, providing a crucial tool for chemical analysis and environmental monitoring.
Organic Light-Emitting Devices (OLEDs)
Due to its solid-state emission intensities, 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine can be utilized in the fabrication of OLEDs . These devices are used in displays and lighting, benefiting from the compound’s photostability and luminescence efficiency.
Antimetabolites in Purine Biochemical Reactions
As a purine analogue, this compound exhibits properties that make it an effective antimetabolite in purine biochemical reactions . This application is significant in the field of medicinal chemistry, where it can be used to disrupt purine metabolism in disease-causing organisms.
Antitrypanosomal Agents
The pyrazolopyrimidine structure has shown potential in the treatment of trypanosomiasis, a disease caused by Trypanosoma parasites . Its antitrypanosomal activity can be harnessed to develop new therapeutic agents against this tropical disease.
Antischistosomal Activity
Research indicates that compounds like 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine possess antischistosomal activity . This application is crucial for the development of treatments against schistosomiasis, a parasitic disease with significant global health impact.
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor, targeting enzymes such as HMG-CoA reductase and COX-2 . These applications are important in the design of drugs for conditions like hypercholesterolemia and inflammation.
Kinase Inhibition
Kinase inhibitors are vital in cancer therapy, and 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine has been studied for its ability to inhibit kinases such as KDR kinase . This application opens pathways for the development of targeted cancer treatments.
Safety and Hazards
properties
IUPAC Name |
6-bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-11-9-8(6-1-2-6)4-12-13(9)5-7/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZJOQWDESZTLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3N=CC(=CN3N=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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